molecular formula C19H14N6O3S2 B604904 4-{5-[(2-oxo-2-{[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]amino}ethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid CAS No. 1091704-88-9

4-{5-[(2-oxo-2-{[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]amino}ethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid

Cat. No.: B604904
CAS No.: 1091704-88-9
M. Wt: 438.5g/mol
InChI Key: CLFJREIXHFPHIM-UHFFFAOYSA-N
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Description

4-{5-[(2-oxo-2-{[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]amino}ethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid is a complex organic compound that features a thiazole ring, a benzoic acid moiety, and a tetraazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(2-oxo-2-{[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]amino}ethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Tetraazole Ring: This step involves the cyclization of an appropriate hydrazine derivative with a nitrile compound.

    Coupling Reactions: The thiazole and tetraazole intermediates are then coupled using a suitable linker, often involving a sulfanyl group.

    Final Assembly: The benzoic acid moiety is introduced in the final step, typically through a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

4-{5-[(2-oxo-2-{[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]amino}ethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

4-{5-[(2-oxo-2-{[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]amino}ethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-{5-[(2-oxo-2-{[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]amino}ethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and DNA.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure.

    Tetraazole Derivatives: Compounds such as losartan and candesartan contain the tetraazole ring.

    Benzoic Acid Derivatives: Compounds like salicylic acid and ibuprofen feature the benzoic acid moiety.

Uniqueness

4-{5-[(2-oxo-2-{[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]amino}ethyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid is unique due to its combination of three distinct functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

1091704-88-9

Molecular Formula

C19H14N6O3S2

Molecular Weight

438.5g/mol

IUPAC Name

4-[5-[2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl]sulfanyltetrazol-1-yl]benzoic acid

InChI

InChI=1S/C19H14N6O3S2/c26-16(21-18-20-15(10-29-18)12-4-2-1-3-5-12)11-30-19-22-23-24-25(19)14-8-6-13(7-9-14)17(27)28/h1-10H,11H2,(H,27,28)(H,20,21,26)

InChI Key

CLFJREIXHFPHIM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NN=NN3C4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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